![molecular formula C15H12Cl2N2O3 B5759780 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide, also known as CCMI, is a chemical compound that has been extensively studied for its potential applications in scientific research. CCMI is a derivative of the benzimidazole family of compounds, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide as a CK2 inhibitor is not fully understood, but it is believed to bind to the ATP-binding site of CK2 and prevent its activity. This inhibition can lead to a decrease in cell proliferation and an increase in apoptosis, making 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide a potential anti-cancer agent.
Biochemical and Physiological Effects:
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to have antiproliferative effects on cancer cells, including breast cancer, prostate cancer, and leukemia cells. In addition, 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to induce apoptosis in cancer cells, leading to cell death. 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide is its specificity for CK2, making it a potentially more effective inhibitor than other compounds that target multiple kinases. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. In addition, 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has not been extensively studied in vivo, so its efficacy and safety in animal models is not fully known.
Direcciones Futuras
Future research on 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide could focus on its potential applications in other diseases, such as inflammatory bowel disease and neurodegenerative diseases. In addition, further studies on its mechanism of action could lead to the development of more potent CK2 inhibitors. Finally, research on the pharmacokinetics and toxicity of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide in animal models could pave the way for its use in clinical trials.
Métodos De Síntesis
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzonitrile and 5-chloro-2-methoxybenzoic acid. The resulting intermediate is then reacted with ammonium carbonate and potassium hydroxide to form 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide. The purity of 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been studied for its potential applications in cancer research, specifically as a potential inhibitor of protein kinase CK2. CK2 is an enzyme that is overexpressed in many types of cancer and has been identified as a potential therapeutic target. 2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising candidate for further study.
Propiedades
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 5-chloro-2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-21-13-7-6-9(16)8-11(13)15(20)22-19-14(18)10-4-2-3-5-12(10)17/h2-8H,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTQKOCYFQEICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)ON=C(C2=CC=CC=C2Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O/N=C(/C2=CC=CC=C2Cl)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-{[(5-chloro-2-methoxyphenyl)carbonyl]oxy}benzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
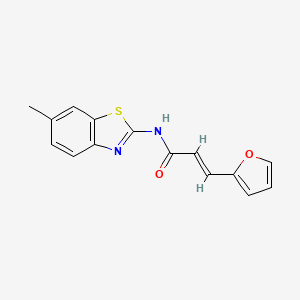
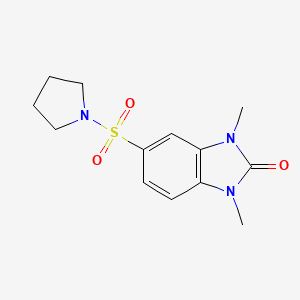
![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)
![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)
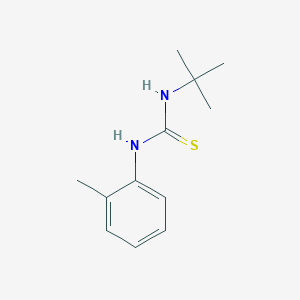
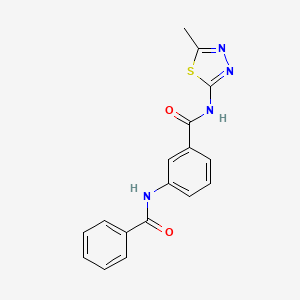
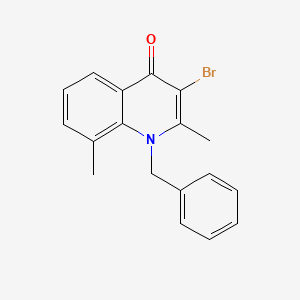
![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
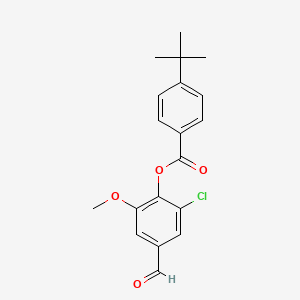
![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)